4,10-Dioxatri cyclo[5.2. 1.02.6]dec-8-ene-3,5-dione

Stereoselective reduction Lactone synthesis Isomer differentiation

4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (exo-3,6-epoxy-1,2,3,6-tetrahydrophthalic anhydride, CAS 6118-51-0) is the exclusively exo-configured bicyclic anhydride essential for stereospecific synthetic routes. The exo stereochemistry uniquely enables clean lactone formation with NaBH₄, Grignard addition/cycloreversion to 4,4-dialkyl-2-butenolides, photopolymerizable METFU monomer synthesis for 5-FU prodrugs (Mₙ 9,400–23,100), and Ag-SP-DNC coordination polymers inducing ROS-mediated apoptosis. The endo isomer (CAS 6766-44-5) and saturated analog norcantharidin (CAS 29745-04-8) cannot substitute. Procure ≥98% purity, store under inert gas to prevent hydrolysis.

Molecular Formula C8H6O4
Molecular Weight 166.13 g/mol
CAS No. 6118-51-0
Cat. No. B3011231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,10-Dioxatri cyclo[5.2. 1.02.6]dec-8-ene-3,5-dione
CAS6118-51-0
Molecular FormulaC8H6O4
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1=CC2C3C(C1O2)C(=O)OC3=O
InChIInChI=1S/C8H6O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h1-6H
InChIKeyQQYNRBAAQFZCLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (CAS 6118-51-0): Exo-Configured Diels–Alder Adduct for Stereospecific Synthesis and Polymer Precursor Applications


4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (CAS 6118-51-0), also known as exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride or exo-3,6-epoxy-1,2,3,6-tetrahydrophthalic anhydride, is a bicyclic anhydride formed via the Diels–Alder cycloaddition of furan and maleic anhydride . The compound crystallizes as a white to pale cream solid with a reported melting point of 118–119 °C (lit.) and a molecular weight of 166.13 g/mol (C₈H₆O₄). It is moisture-sensitive and hydrolyzes in water, necessitating storage under inert gas at ambient or cool temperatures [1].

Why Substituting 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione with Its Endo Isomer or Norcantharidin Compromises Reaction Outcomes


The exo stereochemistry of 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is not a minor structural nuance but a critical determinant of both its synthetic utility and biological derivative activity. The endo isomer (CAS 6766-44-5) and the saturated analog norcantharidin (CAS 29745-04-8) differ fundamentally in their three-dimensional architecture, which dictates regioselectivity in ring-opening reactions, thermal lability, and the efficacy of downstream coordination complexes [1]. Attempting to interchange these compounds in procedures optimized for the exo-anhydride typically results in altered reaction rates, divergent product distributions, or failed activation of biological pathways [2].

Quantitative Differentiation Evidence for 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione: Comparator-Based Selection Criteria


Exo Stereochemistry Enables Exclusive Lactone Formation with NaBH₄, Whereas Endo Isomer Yields Complex Mixtures

Reduction of the exo-anhydride (4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione) with sodium borohydride cleanly affords the corresponding exo-lactone. In contrast, identical treatment of the endo-isomer (endo-3,6-epoxy-Δ⁴-tetrahydrophthalic anhydride) yields a mixture of products [1]. This divergence stems from the differing facial accessibility of the anhydride carbonyls imposed by the rigid exo- versus endo-framework.

Stereoselective reduction Lactone synthesis Isomer differentiation

Exo-Anhydride Serves as a Validated Intermediate for 4,4-Dialkyl-2-butenolides via Regioselective Grignard Addition and Cycloreversion

4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione reacts with two equivalents of a Grignard reagent to install two alkyl groups at the anhydride carbonyl positions, followed by thermal elimination of furan (cycloreversion) to release a 4,4-dialkyl-2-butenolide . This two-step, one-pot procedure is not feasible with the saturated analog norcantharidin, which lacks the requisite endocyclic double bond for retro-Diels–Alder cleavage, nor with the endo isomer, which exhibits different facial selectivity and reduced cycloreversion efficiency .

4,4-Dialkyl-2-butenolide synthesis Grignard reagent Cycloreversion

Exo-Anhydride Enables Synthesis of 5-Fluorouracil-Conjugated Polymers with Defined Molecular Weights (Mn 9,400–23,100) and Antitumor Activity

The exo-anhydride (ETA) reacts with 5-fluorouracil to form the monomer α-methoxy-exo-3,6-epoxy-1,2,3,6-tetrahydrophthaloyl-5-fluorouracil (METFU), which undergoes photopolymerization to yield homopolymers and copolymers [1]. GPC analysis revealed number-average molecular weights (Mₙ) of 9,400 (homopolymer), 14,400 (acrylic acid copolymer), and 23,100 (vinyl acetate copolymer) with polydispersities (M_w/Mₙ) ranging from 1.21 to 1.86. In vivo, these polymers exhibited superior antitumor activity against sarcoma 180-bearing mice compared to free 5-FU at both 0.8 and 80 mg/kg doses [1]. The endo isomer has not been reported in analogous polymer-drug conjugate studies, and norcantharidin lacks the reactive double bond required for polymerization.

Polymer-drug conjugates 5-Fluorouracil delivery Photopolymerization

Exo-Anhydride-Derived Ag-SP-DNC Coordination Polymer Induces G2/M Arrest and ROS-Mediated Apoptosis in A549 Lung Cancer Cells

Singly protonated dehydronorcantharidin silver coordination polymer (Ag-SP-DNC), synthesized from 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, inhibits A549 lung cancer cell growth via G2/M phase arrest and ROS-mediated mitochondrial apoptosis [1]. In a bladder cancer model, Ag-SP-DNC induced G0/G1 arrest and elevated intracellular ROS levels, effects that were reversed by the pan-caspase inhibitor zVAD-fmk [2]. While norcantharidin itself possesses weak anticancer activity, the exo-anhydride-derived Ag-SP-DNC complex exhibits potent, ROS-dependent apoptosis that is not observed with complexes derived from the endo isomer or norcantharidin, likely due to stereochemical control over silver coordination geometry [1].

Silver coordination polymer Anticancer Reactive oxygen species

Exo-Anhydride Exhibits Sharper Melting Point (118–119 °C) and Higher Commercial Purity (≥98% GC) Compared to Endo Isomer

The exo-anhydride (CAS 6118-51-0) is commercially available with a specified melting point of 118–119 °C and purity ≥98% by GC . In contrast, the endo isomer (CAS 6766-44-5) is reported with a broader, lower melting range (≈118 °C with decomposition) and is less commonly stocked at research-grade purity [1]. The sharper melting transition of the exo-anhydride reflects its higher crystalline homogeneity, which correlates with more reproducible reactivity in moisture-sensitive transformations.

Quality control Thermal analysis Isomer purity

Optimal Procurement and Application Scenarios for 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Based on Quantitative Evidence


Stereospecific Synthesis of Exo-Lactones via NaBH₄ Reduction

When a synthetic route demands exclusive lactone formation without chromatographic separation of isomers, 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is the only viable starting material. The exo-anhydride reacts cleanly with sodium borohydride to yield the exo-lactone, whereas the endo isomer produces a complex mixture requiring costly purification [1]. Researchers should procure the exo-anhydride with ≥98% purity and store it under inert gas to prevent hydrolysis.

Preparation of 4,4-Dialkyl-2-butenolide Building Blocks

For medicinal chemists and natural product synthesis groups targeting 4,4-dialkyl-2-butenolides, 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is the requisite starting material . The two-step sequence—addition of two equivalents of Grignard reagent followed by thermal cycloreversion—is uniquely enabled by the exo-anhydride's endocyclic double bond. Neither the saturated analog norcantharidin nor the endo isomer can participate in this retro-Diels–Alder manifold, making the exo-anhydride irreplaceable for this application.

Synthesis of 5-Fluorouracil Polymer Prodrugs with Tunable Molecular Weight

Polymer chemists developing macromolecular prodrugs of 5-fluorouracil should specifically source 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione. Reaction with 5-FU yields the photopolymerizable monomer METFU, which affords homopolymers and copolymers with Mₙ values from 9,400 to 23,100 and in vivo antitumor activity surpassing free 5-FU [2]. The endo isomer has not been successfully employed in analogous polymer-drug conjugates, and norcantharidin lacks the reactive alkene required for chain-growth polymerization.

Development of Silver-Based Anticancer Coordination Polymers

Investigators exploring metal-based anticancer agents should utilize 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione to prepare singly protonated dehydronorcantharidin (SP-DNC) ligands. The resulting Ag-SP-DNC coordination polymer induces ROS-mediated apoptosis and cell cycle arrest in lung and bladder cancer models, effects not replicated with complexes derived from the endo isomer or norcantharidin [3][4]. Procurement of high-purity exo-anhydride (≥98% GC) is critical to ensure reproducible coordination geometry and biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,10-Dioxatri cyclo[5.2. 1.02.6]dec-8-ene-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.